![molecular formula C8H13NO2 B3260282 Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate CAS No. 328974-80-7](/img/structure/B3260282.png)
Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate
Overview
Description
Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate, also known as Methyl (S,S)-cis-5-vinyl-2-pyrrolidinecarboxylate, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a colorless liquid with a molecular weight of 175.23 g/mol. Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate (2S,5S)-5-vinylpyrrolidine-2-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of specific enzymes or proteins in the target cells.
Biochemical and Physiological Effects:
Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate (2S,5S)-5-vinylpyrrolidine-2-carboxylate has been shown to modulate the activity of various biochemical pathways in the body. It has been reported to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. Additionally, Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate (2S,5S)-5-vinylpyrrolidine-2-carboxylate has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate (2S,5S)-5-vinylpyrrolidine-2-carboxylate has several advantages for use in laboratory experiments. It is readily available and can be synthesized with high yield and purity. Additionally, the compound has been extensively studied for its biological activities, making it a promising candidate for further research. However, Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate (2S,5S)-5-vinylpyrrolidine-2-carboxylate has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate (2S,5S)-5-vinylpyrrolidine-2-carboxylate. One potential direction is the development of new anticancer drugs based on the compound. Additionally, further studies are needed to understand the exact mechanism of action of the compound and its potential applications in other fields, such as material science. Finally, research is needed to explore the potential of Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate (2S,5S)-5-vinylpyrrolidine-2-carboxylate as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate (2S,5S)-5-vinylpyrrolidine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate (2S,5S)-5-vinylpyrrolidine-2-carboxylate has been reported to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.
properties
IUPAC Name |
methyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3,6-7,9H,1,4-5H2,2H3/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSBIOUYKUTEH-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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